2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298997
InChI: InChI=1S/C17H18N6OS/c1-11-6-12(2)8-14(7-11)20-15(24)10-25-17-22-21-16(23(17)18)13-4-3-5-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C17H18N6OS
Molecular Weight: 354.4 g/mol

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC16298997

Molecular Formula: C17H18N6OS

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide -

Specification

Molecular Formula C17H18N6OS
Molecular Weight 354.4 g/mol
IUPAC Name 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C17H18N6OS/c1-11-6-12(2)8-14(7-11)20-15(24)10-25-17-22-21-16(23(17)18)13-4-3-5-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Standard InChI Key YVSALVLRJZUJKE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C

Introduction

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its potential pharmacological applications. This compound features a complex structure that includes a pyridine ring and a triazole moiety, both known for their biological activities. The synthesis and study of such compounds are crucial for understanding their potential anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of triazole derivatives typically involves multi-step reactions. For similar compounds, the process often starts with the preparation of the triazole ring, followed by the introduction of the pyridine and acetamide moieties. Common methods include the use of hydrazine hydrate and carbon disulfide to form the triazole core, followed by reactions to attach the pyridine and acetamide groups.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and functional groups present.

Data Table: Comparison of Similar Triazole Derivatives

CompoundMolecular FormulaMolecular WeightPotential Applications
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamideC16H20N6OS348.43 g/molAnti-inflammatory, antimicrobial
4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiolC7H7N5S193.229 g/molAntimicrobial
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory

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